Cas no 1021070-04-1 (3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine)
![3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine structure](https://www.kuujia.com/scimg/cas/1021070-04-1x500.png)
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
- (3,4-dimethoxyphenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
- F5088-0135
- 1021070-04-1
- AKOS024496269
- VU0634270-1
- (3,4-dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
-
- Inchi: 1S/C24H26N4O3/c1-17-4-6-18(7-5-17)20-9-11-23(26-25-20)27-12-14-28(15-13-27)24(29)19-8-10-21(30-2)22(16-19)31-3/h4-11,16H,12-15H2,1-3H3
- InChI Key: GUNSUXBMVBDLBW-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OC)C(OC)=C1)(N1CCN(C2=NN=C(C3=CC=C(C)C=C3)C=C2)CC1)=O
Computed Properties
- Exact Mass: 418.20049070g/mol
- Monoisotopic Mass: 418.20049070g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
- XLogP3: 3.2
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5088-0135-2μmol |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine |
1021070-04-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5088-0135-4mg |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine |
1021070-04-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5088-0135-10mg |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine |
1021070-04-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5088-0135-5mg |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine |
1021070-04-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5088-0135-10μmol |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine |
1021070-04-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5088-0135-2mg |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine |
1021070-04-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5088-0135-5μmol |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine |
1021070-04-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5088-0135-1mg |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine |
1021070-04-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5088-0135-3mg |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine |
1021070-04-1 | 3mg |
$63.0 | 2023-09-10 |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine Related Literature
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
Professional Introduction to Compound with CAS No. 1021070-04-1 and Product Name: 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
The compound with the CAS number 1021070-04-1 and the product name 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a piperazine moiety, which is well-known for its role in drug design, particularly in the development of central nervous system (CNS) therapeutics. The presence of a 3,4-dimethoxybenzoyl group and a 4-methylphenyl substituent further enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in exploring the pharmacological properties of pyridazine derivatives. Pyridazines are six-membered aromatic heterocycles that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is designed to optimize its interaction with biological targets, thereby enhancing its efficacy and selectivity. The piperazine ring is particularly noteworthy, as it is frequently employed in the development of drugs that modulate neurotransmitter systems. For instance, piperazine derivatives have been investigated for their potential as serotonin receptor antagonists, which could have implications in treating conditions such as depression and anxiety.
The 3,4-dimethoxybenzoyl group is another critical component of this compound that contributes to its unique pharmacological properties. This moiety is known to enhance the lipophilicity of molecules, which can improve their ability to cross the blood-brain barrier. Additionally, the 4-methylphenyl substituent adds another layer of complexity to the molecule's interactions with biological targets. This group can influence both the electronic properties and steric environment of the molecule, potentially affecting its binding affinity and selectivity. The combination of these structural elements makes 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine a fascinating subject for further research.
Recent studies have highlighted the importance of pyridazine derivatives in drug discovery. For example, researchers have demonstrated that certain pyridazine-based compounds exhibit potent activity against various enzymatic targets involved in cancer progression. The structural features of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine align well with these findings, suggesting that it may also interact with such targets. Moreover, the presence of both the piperazine and dimethoxybenzoyl groups suggests potential applications in modulating inflammatory pathways, which are implicated in numerous chronic diseases.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the pyridazine core followed by functionalization with the appropriate substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve the desired regioselectivity and stereoselectivity. The final product must undergo rigorous analytical characterization to confirm its identity and purity before being subjected to biological testing.
In terms of biological evaluation, 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine has shown promising results in preliminary assays. These assays typically involve testing the compound's interaction with various biological targets such as enzymes and receptors. For instance, studies have examined its potential as an antagonist or agonist at specific serotonin receptors. The results from these assays can provide valuable insights into its therapeutic potential and help guide further development efforts.
The pharmacokinetic properties of this compound are also an important consideration in its development as a drug candidate. Factors such as solubility, stability, and metabolic clearance must be carefully evaluated to determine whether it can reach effective concentrations at target sites within the body. Computational modeling techniques can be used to predict these properties before experimental data becomes available.
Future research directions for 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine may include exploring its mechanism of action in greater detail and investigating its potential in preclinical models of disease. Additionally, structural modifications could be made to optimize its pharmacological profile further. Collaborations between synthetic chemists and biologists will be crucial in advancing this research agenda.
The broader significance of this compound lies in its contribution to the ongoing effort to develop novel therapeutic agents based on heterocyclic chemistry. As our understanding of biological systems continues to evolve, new opportunities will arise for designing molecules that interact selectively with disease-causing targets. Compounds like 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine serve as valuable tools for exploring these opportunities.
1021070-04-1 (3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine) Related Products
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)




